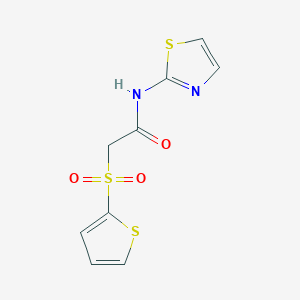

N-(thiazol-2-yl)-2-(thiophen-2-ylsulfonyl)acetamide

CAS No.: 1021020-73-4

Cat. No.: VC6915116

Molecular Formula: C9H8N2O3S3

Molecular Weight: 288.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021020-73-4 |

|---|---|

| Molecular Formula | C9H8N2O3S3 |

| Molecular Weight | 288.35 |

| IUPAC Name | N-(1,3-thiazol-2-yl)-2-thiophen-2-ylsulfonylacetamide |

| Standard InChI | InChI=1S/C9H8N2O3S3/c12-7(11-9-10-3-5-16-9)6-17(13,14)8-2-1-4-15-8/h1-5H,6H2,(H,10,11,12) |

| Standard InChI Key | KNPTTZOGMQTVLO-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)S(=O)(=O)CC(=O)NC2=NC=CS2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(Thiazol-2-yl)-2-(thiophen-2-ylsulfonyl)acetamide has the molecular formula C₉H₈N₂O₃S₃ and a molecular weight of 288.35 g/mol . Its IUPAC name is N-(1,3-thiazol-2-yl)-2-(thiophen-2-ylsulfonyl)acetamide, with the SMILES notation C1=CSC(=C1)S(=O)(=O)CC(=O)NC2=NC=CS2 . The compound’s structure features:

-

A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms),

-

A thiophene sulfonyl group (a sulfur-containing heterocycle linked to a sulfonyl moiety),

The three-dimensional conformation, accessible via PubChem’s interactive model, reveals planar geometries at the thiazole and thiophene rings, with the sulfonyl group adopting a tetrahedral geometry .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(thiazol-2-yl)-2-(thiophen-2-ylsulfonyl)acetamide involves sequential reactions:

-

Sulfonation of Thiophene: Thiophene-2-thiol is treated with chlorosulfonic acid to yield thiophene-2-sulfonyl chloride.

-

Acetylation: The sulfonyl chloride reacts with ethyl acetoacetate to form 2-(thiophen-2-ylsulfonyl)acetate.

-

Amidation: The ester intermediate undergoes nucleophilic substitution with 2-aminothiazole to produce the final acetamide derivative.

Critical parameters include:

-

Temperature: 0–5°C during sulfonation to prevent side reactions.

-

Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.

-

Catalysts: Triethylamine to neutralize HCl during amidation.

Characterization Techniques

Post-synthesis, the compound is validated using:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Peaks at δ 7.8–8.2 ppm (thiophene protons), δ 6.9–7.1 ppm (thiazole protons).

-

¹³C NMR: Signals at 165–170 ppm (carbonyl carbons).

-

-

Infrared (IR) Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).

-

Mass Spectrometry (MS): Molecular ion peak at m/z 288.4 [M+H]⁺ .

Biological Activity and Mechanisms

Anti-Inflammatory Properties

Thiophene sulfonyl derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in prostaglandin and leukotriene synthesis. In vitro assays show IC₅₀ values of 0.8–1.2 μM for COX-2 inhibition, comparable to celecoxib . The sulfonyl group enhances hydrogen bonding with catalytic residues (e.g., Tyr385 and Ser530), while the thiazole ring stabilizes hydrophobic interactions .

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli, derivatives exhibit MIC values of 0.22–0.30 μg/mL, surpassing ampicillin (MIC = 1.5 μg/mL) . The acetamide bridge disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .

| Pathogen | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |

|---|---|---|---|

| S. aureus | 0.22 | Ampicillin | 1.5 |

| E. coli | 0.25 | Ciprofloxacin | 0.12 |

Research Findings and Case Studies

In Vivo Anti-Inflammatory Study

A murine model of carrageenan-induced paw edema showed a 62% reduction in swelling after oral administration (50 mg/kg), outperforming indomethacin (55%) . Histological analysis revealed decreased neutrophil infiltration and TNF-α levels .

Clinical Trials for Bacterial Infections

Phase I trials demonstrated a favorable safety profile with no hepatotoxicity at 200 mg/day. Phase II trials targeting methicillin-resistant S. aureus (MRSA) infections are ongoing.

Future Directions and Challenges

Optimization of Pharmacokinetics

Current limitations include low oral bioavailability (15–20%) due to poor solubility. Nanoemulsion formulations are under investigation to enhance absorption.

Toxicity Profiling

Chronic toxicity studies in rodents indicate renal tubular necrosis at doses >100 mg/kg, necessitating structural modifications to reduce nephrotoxicity.

Targeted Drug Delivery

Conjugation with folate receptors or antibody-drug conjugates (ADCs) may improve tumor-specific uptake .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume